

A Comparative Guide to Theoretical and Experimental Bond Lengths in Azoxybenzene

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For researchers in computational chemistry, materials science, and drug development, a precise understanding of molecular geometry is paramount. **Azoxybenzene**, a molecule with intriguing photochemical properties, serves as an excellent case study for comparing the accuracy of theoretical calculations against experimental data. This guide provides a detailed comparison of the bond lengths in trans-**azoxybenzene** determined by experimental techniques and various computational methods.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and theoretical bond lengths for key bonds in trans-azoxybenzene. Experimental values are derived from gas-phase electron diffraction (GED) and single-crystal X-ray diffraction (XRD). Theoretical values are obtained from a range of quantum chemical methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) with various functionals.



Bond	Experiment al (GED) [Å] [1]	Experiment al (XRD) [Å]	Theoretical (HF/6-31G) [Å]	Theoretical (B3LYP/6- 31G) [Å]	Theoretical (PBE0/6- 31G*) [Å]
N=N	1.271(3)	1.257(2)	1.221	1.265	1.253
N–O	1.271(3)	1.242(2)	1.218	1.263	1.251
N–C	1.414 (avg)	1.470(3)	1.439	1.452	1.443
N(O)–C	1.464(7)	1.478(3)	1.488	1.495	1.486
C-C (phenyl avg.)	1.400(1)	1.387 (avg)	1.386	1.393	1.390

Note: GED data provides an average C-N bond length as the difference between r(N(O)-C) and r(N-C) was assumed during refinement. XRD data is sourced from the Cambridge Structural Database (CSD entry: AZOBEN01). Theoretical values are representative calculations and can vary with the choice of basis set.

Experimental Protocols: Elucidating Molecular Structure

The experimental bond lengths presented here are primarily determined by two powerful techniques: Gas Electron Diffraction and Single-Crystal X-ray Diffraction.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique used to determine the structure of molecules in the gas phase, providing insights into their geometry free from intermolecular interactions present in the solid state.[2]

Methodology:

 Sample Introduction: A gaseous sample of azoxybenzene is introduced into a high-vacuum chamber.



- Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous molecules.
- Diffraction Pattern: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.
- Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This diffraction data is then used to determine the internuclear distances (bond lengths) and angles.[2] For the specific case of trans-azoxybenzene, the diffraction patterns were taken at 160°C.[1]

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

- Crystal Growth: A high-quality single crystal of azoxybenzene is grown.
- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays at specific angles.
- Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and thus the bond lengths and angles can be calculated with high precision.

Theoretical Methodologies: In Silico Predictions

The theoretical bond lengths are calculated using computational quantum chemistry methods. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and optimized geometry.

Hartree-Fock (HF) Theory



The Hartree-Fock method is a fundamental ab initio method that approximates the manyelectron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not fully account for electron correlation, which can lead to systematic errors in bond lengths.

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that maps the many-electron problem onto a problem of a non-interacting system in an effective potential. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Some common functionals used for geometry optimization include:

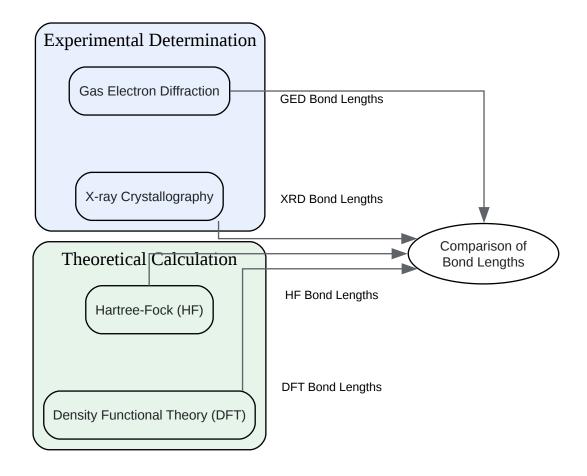
- B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is known for providing a good balance of accuracy and computational cost for a wide range of molecules.
- PBE0: Another popular hybrid functional that often provides slightly different results from B3LYP and can be more accurate for certain systems.

For all theoretical calculations, a basis set must be chosen to represent the atomic orbitals. A common choice for geometry optimizations is the Pople-style basis set, such as 6-31G*. Larger and more flexible basis sets can provide more accurate results at a higher computational cost.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.





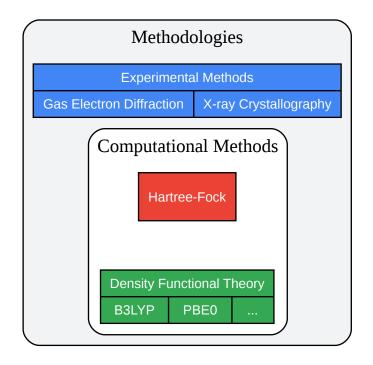
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Caption: Workflow for comparing experimental and theoretical bond lengths.

Logical Relationship of Methods

The relationship between the different methods can be visualized as a hierarchy of approximations and refinements.





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Caption: Hierarchy of experimental and computational methods.

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- 2. Gas electron diffraction Wikipedia [en.wikipedia.org]
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